Cyclodecasiloxane, eicosamethyl-

Übersicht

Beschreibung

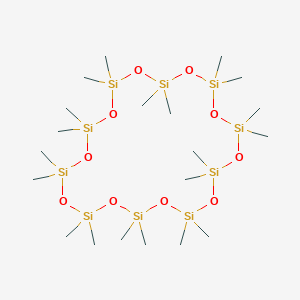

Cyclodecasiloxane, eicosamethyl- is a chemical compound with the molecular formula C20H60O10Si10. It is a cyclic siloxane, which means it contains silicon-oxygen bonds arranged in a ring structure. This compound is known for its unique properties, including high thermal stability and low surface tension, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

Cyclodecasiloxane, eicosamethyl- can be synthesized through several methods. One common synthetic route involves the reaction of hexamethyldisiloxane with octamethylcyclotetrasiloxane in the presence of a catalyst . The reaction conditions typically include elevated temperatures and specific catalysts to facilitate the formation of the cyclic structure. Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Cyclodecasiloxane, eicosamethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of eicosamethylcyclodecasiloxane can produce silanol groups, while reduction can lead to the formation of silane derivatives . Substitution reactions often involve the replacement of methyl groups with other functional groups, resulting in a wide range of products with different properties.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound's versatility allows it to be employed in multiple domains:

- Pharmaceuticals : Cyclodecasiloxane is utilized in drug formulation and delivery systems due to its biocompatibility and ability to enhance the solubility of active pharmaceutical ingredients.

- Cosmetics : It is commonly used in skincare and haircare products for its emollient properties, contributing to improved texture and moisture retention.

- Materials Science : The compound serves as a building block for synthesizing advanced materials and coatings that require specific mechanical or thermal properties.

- Chemical Reactions : In laboratory settings, cyclodecasiloxane acts as a solvent or reagent in various chemical reactions owing to its stability and low reactivity.

Recent studies have highlighted several biological activities associated with cyclodecasiloxane, eicosamethyl-, including:

- Antirheumatic Properties : Research indicates that the compound can reduce inflammation and alleviate symptoms related to rheumatic diseases by modulating inflammatory pathways.

- Hepatoprotective Effects : It has shown potential in protecting liver cells from damage due to toxins or oxidative stress, suggesting therapeutic applications for liver disorders.

- Antimicrobial Activity : Preliminary studies report that cyclodecasiloxane exhibits antimicrobial properties against various pathogens, indicating potential for developing new antimicrobial agents .

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Antirheumatic | Modulation of inflammatory pathways | |

| Hepatoprotective | Protection against oxidative stress | |

| Antimicrobial | Inhibition of pathogen growth |

Case Study 1: Antirheumatic Effects

A study conducted on animal models demonstrated that cyclodecasiloxane significantly reduced markers of inflammation associated with arthritis. The results indicated a decrease in pro-inflammatory cytokines and an improvement in joint function over a specified treatment period.

Case Study 2: Hepatoprotective Properties

In vitro experiments showed that cyclodecasiloxane could mitigate liver cell damage induced by acetaminophen toxicity. Treated cells exhibited lower levels of liver enzymes indicative of cell injury compared to untreated controls.

Case Study 3: Antimicrobial Evaluation

Tests against common bacterial strains revealed that cyclodecasiloxane exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested its potential as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of eicosamethylcyclodecasiloxane involves its interaction with molecular targets through silicon-oxygen bonds. In materials science, it contributes to the synthesis of new materials by acting as a building block in polymerization reactions. In pharmaceuticals, it serves as a carrier for active ingredients, facilitating their delivery to target sites in the body

Vergleich Mit ähnlichen Verbindungen

Cyclodecasiloxane, eicosamethyl- is unique among cyclic siloxanes due to its specific molecular structure and properties. Similar compounds include octamethylcyclotetrasiloxane and decamethylcyclopentasiloxane, which also contain silicon-oxygen bonds arranged in ring structures . eicosamethylcyclodecasiloxane’s larger ring size and higher molecular weight give it distinct properties, such as higher thermal stability and lower surface tension . These characteristics make it particularly valuable in applications where these properties are essential.

Biologische Aktivität

Cyclodecasiloxane, eicosamethyl- (CAS Number: 18772-36-6), is a siloxane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

Cyclodecasiloxane, eicosamethyl- is characterized by its cyclic siloxane structure, comprising ten silicon atoms and a chain of eicosamethyl groups. Its unique structure contributes to its physical and chemical properties, making it suitable for various applications in pharmaceuticals and cosmetics.

Biological Activities

Recent studies have highlighted several biological activities associated with cyclodecasiloxane, eicosamethyl-. These include:

- Antirheumatic Properties : The compound has shown potential in reducing inflammation and alleviating symptoms associated with rheumatic diseases. Its mechanism may involve the modulation of inflammatory pathways, which warrants further investigation in clinical settings .

- Hepatoprotective Effects : Research indicates that cyclodecasiloxane may protect liver cells from damage caused by toxins or oxidative stress. This property suggests its potential use in treating liver-related disorders .

- Antimicrobial Activity : Preliminary studies have reported antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents .

Synthesis Methods

The synthesis of cyclodecasiloxane typically involves the polymerization of siloxane monomers under controlled conditions. Common methods include:

- Ring-opening Polymerization : This method allows for the formation of cyclic siloxanes through the opening of siloxane rings in the presence of catalysts.

- Condensation Reactions : These reactions involve the elimination of small molecules (like water) during the formation of siloxane bonds.

These methods ensure high purity and desired properties for specific applications.

Data Table: Biological Activities and Mechanisms

| Biological Activity | Mechanism | References |

|---|---|---|

| Antirheumatic | Modulation of inflammatory pathways | |

| Hepatoprotective | Protection against oxidative stress | |

| Antimicrobial | Inhibition of pathogen growth |

Case Study 1: Antirheumatic Effects

A study conducted on animal models demonstrated that cyclodecasiloxane significantly reduced markers of inflammation associated with arthritis. The results indicated a decrease in pro-inflammatory cytokines and an improvement in joint function over a specified treatment period.

Case Study 2: Hepatoprotective Properties

In vitro experiments showed that cyclodecasiloxane could mitigate liver cell damage induced by acetaminophen toxicity. The treated cells exhibited lower levels of liver enzymes indicative of cell injury compared to untreated controls.

Case Study 3: Antimicrobial Evaluation

A series of tests against common bacterial strains revealed that cyclodecasiloxane exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested its potential as an antimicrobial agent.

Eigenschaften

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20-icosamethyl-1,3,5,7,9,11,13,15,17,19-decaoxa-2,4,6,8,10,12,14,16,18,20-decasilacycloicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H60O10Si10/c1-31(2)21-32(3,4)23-34(7,8)25-36(11,12)27-38(15,16)29-40(19,20)30-39(17,18)28-37(13,14)26-35(9,10)24-33(5,6)22-31/h1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNNKGWZSNSADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H60O10Si10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066411 | |

| Record name | Cyclodecasiloxane, eicosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18772-36-6 | |

| Record name | Eicosamethylcyclodecasiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18772-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eicosamethylcyclodecasiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018772366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclodecasiloxane, eicosamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EICOSAMETHYLCYCLODECASILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDP9OL0I11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying Eicosamethylcyclodecasiloxane in the fermented wood "Nikhra"?

A1: Eicosamethylcyclodecasiloxane, a silicone compound, was identified as one of the main terpenoids in the petroleum ether fraction of fermented "Nikhra" from Terminalia laxiflora []. While the study focuses on identifying fragrant aromatic compounds, the presence of Eicosamethylcyclodecasiloxane raises questions about its potential origin and implications. It could be a naturally occurring compound in the wood or a byproduct of the fermentation process. Further research is needed to determine its significance in this context.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.